Cas no 2171284-93-6 (2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

2171284-93-6 structure
Productnaam:2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
- 2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2-[N-methyl3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171220-02-1
- EN300-1545541
- EN300-1532561
- 2172044-02-7
- 2-[N-methyl(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
- 2171284-93-6
- EN300-1532694
-
- Inchi: 1S/C28H26N2O5/c1-30(25-13-7-6-12-23(25)27(32)33)26(31)17-14-18(15-17)29-28(34)35-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h2-13,17-18,24H,14-16H2,1H3,(H,29,34)(H,32,33)
- InChI-sleutel: ZWIYNFLRNIBNIY-UHFFFAOYSA-N
- LACHT: O=C(C1CC(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(C)C1C=CC=CC=1C(=O)O
Berekende eigenschappen
- Exacte massa: 470.18417193g/mol
- Monoisotopische massa: 470.18417193g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 7
- Complexiteit: 774
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 95.9Ų
- XLogP3: 4.2
2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532561-1.0g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532561-10.0g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1532561-5000mg |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 5000mg |
$9769.0 | 2023-09-26 | ||
Enamine | EN300-1532561-10000mg |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532561-2.5g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1532561-1000mg |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1532561-0.05g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532561-0.1g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 0.1g |
$2963.0 | 2023-07-10 | ||
Enamine | EN300-1532561-50mg |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532561-0.5g |
2-[N-methyl(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |
2171284-93-6 | 0.5g |
$3233.0 | 2023-07-10 |
2-N-methyl(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Gerelateerde literatuur
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Back matter
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